molecular formula C8H9N3 B137228 2-Amino-2-(6-methylpyridin-3-yl)acetonitrile CAS No. 141775-36-2

2-Amino-2-(6-methylpyridin-3-yl)acetonitrile

Cat. No. B137228
Key on ui cas rn: 141775-36-2
M. Wt: 147.18 g/mol
InChI Key: DXVDADNMSZEMMS-UHFFFAOYSA-N
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Patent
US05591755

Procedure details

To a solution of potassium cyanide (6.96 g, 107 mmol) and ammonium chloride (5.72 g, 107 mmol) in water (5 ml) was added 6-methyl-3-pyridin-carboxaldehyde (8.68 g, 71.5 mmol) and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was basified with 50% NaOH and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated to give the crude desired product in 7 g yield. The product was used without further purification.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH3:6][C:7]1[N:12]=[CH:11][C:10]([CH:13]=O)=[CH:9][CH:8]=1.[OH-].[Na+]>O>[NH2:5][CH:13]([C:10]1[CH:11]=[N:12][C:7]([CH3:6])=[CH:8][CH:9]=1)[C:1]#[N:2] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.72 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
8.68 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(C#N)C=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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